h-NTPDase-IN-1
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Overview
Description
Preparation Methods
The synthesis of h-NTPDase-IN-1 involves the preparation of sulfamoyl-benzamides. The synthetic route typically includes the reaction of chlorosulfonylbenzoic acid with various amines to form sulfonamides, followed by carbodiimide coupling to produce carboxamides . The reaction conditions often involve aqueous media and specific reagents to achieve the desired substitutions on the benzamide structure
Chemical Reactions Analysis
h-NTPDase-IN-1 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for modifications at different positions on the benzamide ring, enabling the formation of derivatives with varying biological activities . Common reagents used in these reactions include chlorosulfonylbenzoic acid, amines, and carbodiimides . The major products formed from these reactions are sulfonamide and carboxamide derivatives, which exhibit selective inhibition of different h-NTPDase isoforms .
Scientific Research Applications
h-NTPDase-IN-1 has a wide range of scientific research applications. It is primarily used in the study of thrombosis, inflammation, diabetes, and cancer due to its inhibitory effects on h-NTPDase1 and h-NTPDase3 . In thrombosis research, this compound helps to understand the role of NTPDases in platelet aggregation and vascular biology . In inflammation studies, the compound aids in exploring the regulation of inflammatory responses mediated by extracellular nucleotides . Additionally, this compound is valuable in diabetes research for investigating insulin release mechanisms and in cancer research for studying tumor growth and metastasis .
Mechanism of Action
h-NTPDase-IN-1 exerts its effects by inhibiting the enzymatic activity of h-NTPDase1 and h-NTPDase3. These enzymes are involved in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), to their monophosphate forms . By inhibiting these enzymes, this compound modulates the levels of extracellular nucleotides, thereby affecting purinergic signaling pathways . This inhibition can lead to reduced platelet aggregation, altered inflammatory responses, and changes in insulin release and tumor growth .
Comparison with Similar Compounds
h-NTPDase-IN-1 is unique due to its high selectivity and potency against h-NTPDase1 and h-NTPDase3 . Similar compounds include other sulfamoyl-benzamide derivatives, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid . These compounds also exhibit inhibitory activity against different h-NTPDase isoforms but with varying degrees of potency and selectivity . The uniqueness of this compound lies in its balanced inhibitory effects on both h-NTPDase1 and h-NTPDase3, making it a valuable tool for studying multiple physiological and pathological processes .
Properties
Molecular Formula |
C17H16BrClN2O4S |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2 |
InChI Key |
CJXXYQHYKQSSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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